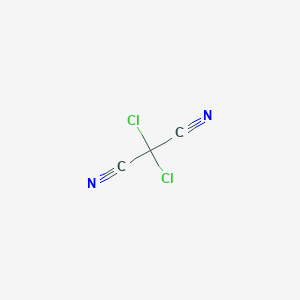
silicic acid;zinc
概要
説明
silicic acid;zinc is a compound that combines silicic acid with zinc in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used in scientific research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
silicic acid;zinc can be synthesized by reacting silicic acid with zinc oxide. The reaction typically involves dissolving silicic acid in water and then adding zinc oxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of the zinc salt of silicic acid. The reaction can be represented as follows:
H4SiO4+2ZnO→Zn2SiO4+2H2O
Industrial Production Methods
In industrial settings, the production of silicic acid (H4SiO4), zinc salt (1:2) often involves the use of high-temperature furnaces to ensure complete reaction and purity of the product. The process may include additional steps such as filtration and drying to obtain the final compound in a pure and stable form.
化学反応の分析
Types of Reactions
silicic acid;zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and silicon dioxide.
Reduction: It can be reduced under specific conditions to yield elemental zinc and silicon.
Substitution: The zinc ions in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and silicon dioxide (SiO2).
Reduction: Elemental zinc (Zn) and silicon (Si).
Substitution: New metal silicates depending on the substituting metal.
科学的研究の応用
silicic acid;zinc has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc and silicon compounds.
Biology: Investigated for its potential role in bone mineralization and collagen synthesis.
Medicine: Studied for its possible therapeutic effects in conditions such as atherosclerosis and Alzheimer’s disease.
Industry: Utilized in the production of ceramics, glass, and as a catalyst in various chemical reactions.
作用機序
The mechanism by which silicic acid (H4SiO4), zinc salt (1:2) exerts its effects involves the interaction of zinc and silicon ions with biological molecules. Zinc ions can act as cofactors for various enzymes, while silicon ions may play a role in the structural integrity of tissues. The compound’s effects are mediated through pathways involving the regulation of gene expression and enzyme activity.
類似化合物との比較
Similar Compounds
Zinc silicate (Zn2SiO4): Similar in composition but differs in the ratio of zinc to silicon.
Orthosilicic acid (H4SiO4): The parent compound without the zinc component.
Zinc oxide (ZnO): Contains zinc but lacks the silicon component.
Uniqueness
silicic acid;zinc is unique due to its specific ratio of zinc to silicon, which imparts distinct chemical and physical properties. This ratio allows for unique applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
silicic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.2Zn/c1-5(2,3)4;;/h1-4H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOWCJDIGPUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Zn].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4SiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13597-65-4 | |
| Record name | Zinc silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















